1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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Overview
Description
1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is an important organic compound with a unique structure that includes a cyclopropane ring substituted with an amino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can be achieved through several methods. One efficient procedure involves the addition of 1-diazo-2,2,2-trifluoroethane to methyl 2-[(tert-butoxycarbonyl)amino]acrylate, followed by thermal decomposition of the resulting pyrazoline . This method allows for the preparation of both trans- and cis-isomers of the compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar routes as described above
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted cyclopropane derivatives.
Scientific Research Applications
1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity, making it a valuable tool in various applications.
Comparison with Similar Compounds
Similar Compounds
1-Amino-2,2-difluorocyclopropane-1-carboxylic acid: Similar in structure but with two fluorine atoms instead of three.
1-Amino-3-(trifluoromethyl)cyclobutanecarboxylic acid: Contains a cyclobutane ring instead of a cyclopropane ring.
1-Amino-3,3-bis(trifluoromethyl)cyclobutanecarboxylic acid: Features two trifluoromethyl groups on a cyclobutane ring.
Uniqueness
1-Amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is unique due to its trifluoromethyl-substituted cyclopropane ring, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications requiring robust and reactive compounds.
Properties
IUPAC Name |
1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO2/c6-5(7,8)2-1-4(2,9)3(10)11/h2H,1,9H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYADPSWBCYPNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C(=O)O)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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